molecular formula C18H22N2O2S B2474877 N-(3-Cyanothiolan-3-yl)-3-cyclohexyloxybenzamide CAS No. 1385356-29-5

N-(3-Cyanothiolan-3-yl)-3-cyclohexyloxybenzamide

Cat. No.: B2474877
CAS No.: 1385356-29-5
M. Wt: 330.45
InChI Key: USTAAJHNZYIPLM-UHFFFAOYSA-N
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Description

N-(3-Cyanothiolan-3-yl)-3-cyclohexyloxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiolan ring, a cyanide group, and a cyclohexyloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanothiolan-3-yl)-3-cyclohexyloxybenzamide typically involves multiple steps, including the formation of the thiolan ring, the introduction of the cyanide group, and the attachment of the cyclohexyloxy group to the benzamide core. Common synthetic routes may include:

    Formation of the Thiolan Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyanide Group: This step may involve the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.

    Attachment of the Cyclohexyloxy Group: This can be done through an etherification reaction using cyclohexanol and a suitable activating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanothiolan-3-yl)-3-cyclohexyloxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The benzamide core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Cyanothiolan-3-yl)-3-cyclohexyloxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Cyanothiolan-3-yl)-3-methoxybenzamide: Similar structure with a methoxy group instead of a cyclohexyloxy group.

    N-(3-Cyanothiolan-3-yl)-3-ethoxybenzamide: Similar structure with an ethoxy group instead of a cyclohexyloxy group.

Uniqueness

N-(3-Cyanothiolan-3-yl)-3-cyclohexyloxybenzamide is unique due to the presence of the cyclohexyloxy group, which may impart different physical, chemical, and biological properties compared to its analogs. This uniqueness can be explored in terms of its solubility, stability, and biological activity.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-cyclohexyloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c19-12-18(9-10-23-13-18)20-17(21)14-5-4-8-16(11-14)22-15-6-2-1-3-7-15/h4-5,8,11,15H,1-3,6-7,9-10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTAAJHNZYIPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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